molecular formula C8H15N3 B13270731 1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-amine

1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-amine

Cat. No.: B13270731
M. Wt: 153.22 g/mol
InChI Key: SDOPFNRIFUOVRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-amine typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with ethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst may be used to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles and amine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their biological functions. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-4-methyl-1H-pyrazol-5-amine
  • 3-methyl-1H-pyrazol-5-amine
  • 1-ethyl-5-methyl-1H-pyrazol-4-amine dihydrochloride

Uniqueness

1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-amine stands out due to its unique substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

1-(2-ethyl-5-methylpyrazol-3-yl)ethanamine

InChI

InChI=1S/C8H15N3/c1-4-11-8(7(3)9)5-6(2)10-11/h5,7H,4,9H2,1-3H3

InChI Key

SDOPFNRIFUOVRV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)C(C)N

Origin of Product

United States

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